molecular formula C15H10Cl4N2O2 B3060121 N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide CAS No. 17722-35-9

N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide

Cat. No. B3060121
CAS RN: 17722-35-9
M. Wt: 392.1 g/mol
InChI Key: QTZMREHMWVTWNU-UHFFFAOYSA-N
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Description

“N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide” is a synthetic organic compound with the molecular formula C15H10Cl4N2O2 . It has been studied extensively for its potential applications in various fields of research.


Molecular Structure Analysis

“N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide” contains a total of 34 bonds; 24 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 secondary amides (aliphatic) .

Scientific Research Applications

Iron(III) Extraction

N,N'-tetrasubstituted malonamides, which include derivatives similar to N1,N3-bis(2,4-dichlorophenyl)malonamide, are efficient in the solvent extraction of iron(III) from concentrated chloride solutions. Their selectivity towards iron(III) over other metal ions and their efficiency in extraction and stripping tests are noteworthy, suggesting potential practical applications in metallurgy and recycling processes (Paiva & Costa, 2005).

Gelation Properties

Malonamides, including derivatives similar to N1,N3-bis(2,4-dichlorophenyl)malonamide, have been investigated for their gelation properties. These studies found that the stereochemistry of malonamides significantly influences their ability to form gels, with variations in their alkyl chains impacting gelation abilities in different solvents (Jokić et al., 2009).

Interfacial Behavior in Liquid-Liquid Extraction

In the field of liquid-liquid extraction, the interfacial behavior of N,N'-tetrasubstituted malonamides, similar to N1,N3-bis(2,4-dichlorophenyl)malonamide, has been studied. These compounds show a significant role in the extraction efficiency of metal ions, such as iron(III), from hydrochloric acid solutions, with potential applications in separation processes (Santos & Paiva, 2014).

Copper(II) Extraction

Dibutyl-N,N'-bis(8-quinolyl)malonamide, a related compound, has shown high selectivity in extracting only copper(II) from a mix of transition metal ions. Its ability to form a 1:1 complex with copper(II) ions suggests potential applications in selective metal recovery and purification processes (Hiratani et al., 1989).

Drug Delivery Systems

N,N'-bis(2-hydroxyethyl)malonamide and its derivatives, similar in structure to N1,N3-bis(2,4-dichlorophenyl)malonamide, have been utilized in drug delivery systems. These compounds, when used in porous materials, allow for controlled drug release through weak and reversible interactions, indicating potential in pharmaceutical applications (Clerick et al., 2014).

Iron Chelation

N,N'-bis-[4-(2-methyl-3-hydroxy-4-pyridinone)-phenyl]-malonamide, a compound structurally related to N1,N3-bis(2,4-dichlorophenyl)malonamide, has been studied for its iron(III) chelating properties. It forms stable complexes with iron ions, indicating potential uses in treating iron overload conditions (Ma Yu, 2014).

properties

IUPAC Name

N,N'-bis(2,4-dichlorophenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl4N2O2/c16-8-1-3-12(10(18)5-8)20-14(22)7-15(23)21-13-4-2-9(17)6-11(13)19/h1-6H,7H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZMREHMWVTWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391544
Record name N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide

CAS RN

17722-35-9
Record name N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of diethyl malonate (24 g, 0.15 mol) and 2,4-dichloro aniline (60.8 g, 2.5 eq) was heated at 200° C. upon passing nitrogen gas stream to distil out ethanol. Six hours later, the reactants were cooled to room temperature with adding diethylether. The solids produced were filtered and washed with diethylether (yield: 48 g, 82%): 1H NMR (CDCl3) δ10.04 (s, 2H) 8.04 (d, J=9 Hz, 2H) 7.42 (m, 2H) 7.26, (dd, J=2.4, 9 Hz, 2H) 3.74 (s, 2H)
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
60.8 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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